molecular formula C15H27NO5S B11781059 tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate

tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate

Cat. No.: B11781059
M. Wt: 333.4 g/mol
InChI Key: RLOBMRPQXXKJNB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a cyclobutyl group substituted with a methylsulfonyl oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, where a suitable cyclobutyl halide reacts with the piperidine derivative.

    Attachment of the Methylsulfonyl Oxy Group: The methylsulfonyl oxy group is introduced through a sulfonation reaction, where a methylsulfonyl chloride reacts with the cyclobutyl group.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the cyclobutyl group.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The methylsulfonyl oxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products include oxidized derivatives of the piperidine ring and cyclobutyl group.

    Reduction: The major product is the corresponding alcohol of the ester group.

    Substitution: Substituted derivatives with various functional groups replacing the methylsulfonyl oxy group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Uniqueness:

  • The presence of the cyclobutyl group in tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate distinguishes it from other similar compounds.
  • The unique structural features contribute to its distinct chemical reactivity and potential applications.

Properties

Molecular Formula

C15H27NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 4-(3-methylsulfonyloxycyclobutyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO5S/c1-15(2,3)20-14(17)16-7-5-11(6-8-16)12-9-13(10-12)21-22(4,18)19/h11-13H,5-10H2,1-4H3

InChI Key

RLOBMRPQXXKJNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C2)OS(=O)(=O)C

Origin of Product

United States

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